
N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide, also known as JNJ-54175446, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of N-type calcium channel blockers, which are known to play a crucial role in pain signaling pathways.
Mécanisme D'action
N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide acts as a selective blocker of N-type calcium channels, which are located in the presynaptic terminals of primary afferent neurons. These channels play a crucial role in the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling pathways. By blocking N-type calcium channels, N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide reduces the release of these neurotransmitters, thereby reducing the transmission of pain signals.
Biochemical and Physiological Effects:
In addition to its effects on pain signaling pathways, N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the release of dopamine in the striatum, which may have implications for the treatment of Parkinson's disease. N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide has also been shown to have anticonvulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide is its selectivity for N-type calcium channels, which allows for more targeted modulation of pain signaling pathways. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in clinical settings. Additionally, further research is needed to determine the safety and efficacy of N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide in humans.
Orientations Futures
There are several future directions for research on N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide. One area of interest is the development of more potent analogs of this compound that may have greater efficacy in clinical settings. Additionally, further studies are needed to determine the safety and efficacy of N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide in humans. Finally, research on the potential applications of N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide in the treatment of other neurological disorders, such as Parkinson's disease and epilepsy, may also be of interest.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide involves the reaction of 3-methanesulfonylphenol with 1-cyanocyclohexane carboxylic acid in the presence of a coupling reagent such as EDCI or DCC. The resulting intermediate is then treated with chloroacetyl chloride to form the final product. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide has been studied extensively for its potential therapeutic applications in the treatment of chronic pain. This compound has been shown to block N-type calcium channels, which are involved in the transmission of pain signals in the nervous system. In preclinical studies, N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide has demonstrated efficacy in reducing pain in animal models of chronic pain, such as neuropathic pain and inflammatory pain.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-methylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-23(20,21)14-7-5-6-13(10-14)22-11-15(19)18-16(12-17)8-3-2-4-9-16/h5-7,10H,2-4,8-9,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCGGNDAXYIPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OCC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


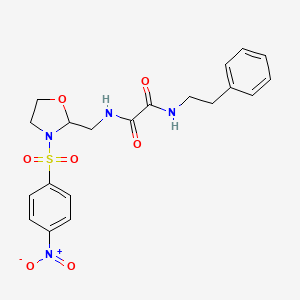
![4-(5-Fluoropyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2951066.png)
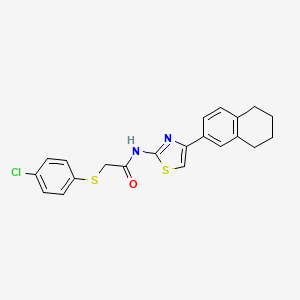
![1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol](/img/structure/B2951070.png)

![Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate](/img/structure/B2951074.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide](/img/structure/B2951075.png)
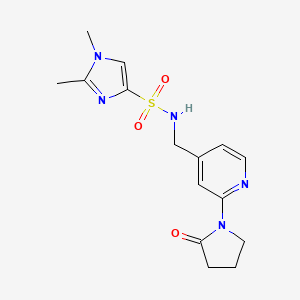
![(3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2951079.png)
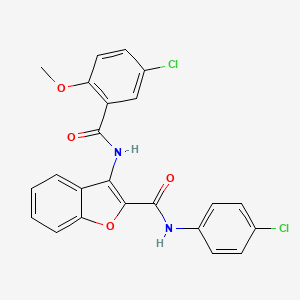
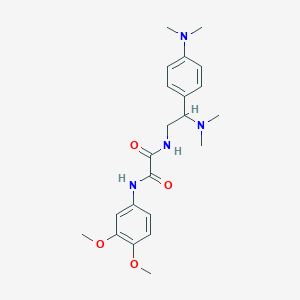
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2951083.png)
![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2951084.png)